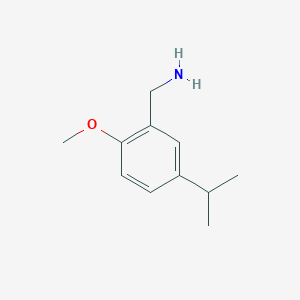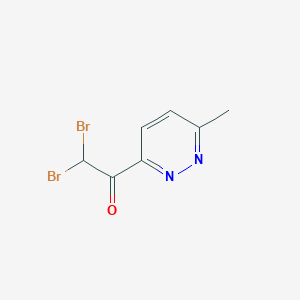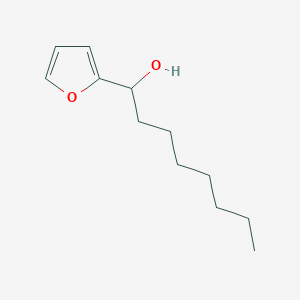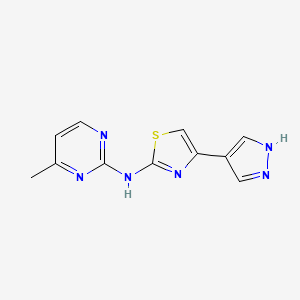![molecular formula C17H27N3 B13878285 4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline](/img/structure/B13878285.png)
4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a cyclohexylmethyl group and an aniline moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are efficient and can be scaled up for large-scale production .
化学反应分析
Types of Reactions
4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the aniline moiety can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or quinone derivatives, while reduction may produce amine derivatives.
科学研究应用
4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs.
作用机制
The mechanism of action of 4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, leading to its biological effects. The cyclohexylmethyl group and aniline moiety contribute to its binding affinity and specificity .
相似化合物的比较
Similar Compounds
4-(1-Piperazinyl)aniline: Another piperazine derivative with similar biological activities.
4-(4-Methylpiperazin-1-yl)aniline: Known for its use in pharmaceutical research.
4-(4-(4-Methoxyphenyl)piperazin-1-yl)aniline: Studied for its potential therapeutic applications.
Uniqueness
4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline is unique due to the presence of the cyclohexylmethyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other piperazine derivatives and may contribute to its specific interactions with molecular targets.
属性
分子式 |
C17H27N3 |
|---|---|
分子量 |
273.4 g/mol |
IUPAC 名称 |
4-[4-(cyclohexylmethyl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C17H27N3/c18-16-6-8-17(9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h6-9,15H,1-5,10-14,18H2 |
InChI 键 |
RGAYBGMAQWESJW-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)CN2CCN(CC2)C3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[[1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B13878233.png)
![4-(Cyclopropylamino)-2-(imidazo[1,2-a]pyridin-6-ylamino)pyrimidine-5-carboxamide](/img/structure/B13878234.png)

![Benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13878239.png)
![2-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13878247.png)




